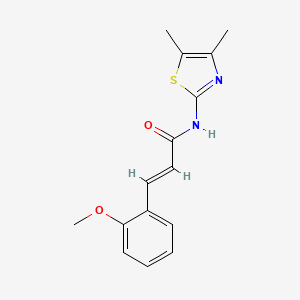

(2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide

Description

The compound (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide is a propenamide derivative featuring a 4,5-dimethylthiazole ring and a 2-methoxyphenyl group. The thiazole moiety is a heterocyclic scaffold known for its electron-rich nature, enabling hydrogen bonding and π-π interactions in biological systems .

Properties

IUPAC Name |

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-10-11(2)20-15(16-10)17-14(18)9-8-12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEYUZXRWZAVTQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of the thiazole derivative with an appropriate acrylate ester under basic conditions.

Methoxyphenyl Substitution: The final step involves the substitution of the acrylamide with a methoxyphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide may involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The 4,5-dimethyl substitution on the thiazole ring is a distinguishing feature of the target compound. In contrast:

- N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () lacks thiazole substitution but incorporates trifluoromethyl groups on the phenyl ring, showing potent antistaphylococcal activity (MIC: 0.5 µg/mL against S. aureus).

- (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (A63) () replaces the thiazole with a nitrophenyl group, highlighting the importance of heterocyclic cores in modulating activity.

Phenyl Ring Modifications

The position and nature of phenyl ring substituents critically influence bioactivity:

- 2-Methoxyphenyl (target compound): The electron-donating methoxy group at the ortho position may improve solubility compared to hydrophobic substituents like trifluoromethyl.

- 4-Hydroxy-3-methoxyphenyl (): The hydroxyl group in (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide introduces hydrogen-bonding capacity, which could improve target engagement.

SAR Insights:

- Lipophilicity : Trifluoromethyl groups () enhance membrane penetration but may increase toxicity. The target compound’s methoxy group balances hydrophilicity and activity.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in A63) may improve binding to electron-deficient enzyme active sites, whereas electron-donating groups (e.g., methoxy) favor interactions with polar residues.

- Thiazole vs. Phenyl Cores : Thiazole-containing compounds (e.g., target, ) often exhibit improved metabolic stability compared to purely aromatic analogs .

Biological Activity

The compound (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

- IUPAC Name : (2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide

- Molecular Formula : C13H14N2OS

- Molecular Weight : Approximately 250.33 g/mol

This compound features a thiazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study conducted on derivatives of thiazole demonstrated that they possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative | E. coli | 32 |

| Thiazole Derivative | S. aureus | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A notable case study involved the treatment of human breast cancer cells (MCF-7) with the compound at varying concentrations. The results are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

| 100 | 10 |

This data indicates a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Anti-inflammatory Activity

Thiazole derivatives have been noted for their anti-inflammatory effects. Studies have shown that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory activity is thought to be mediated through inhibition of NF-kB signaling pathways, which play a crucial role in inflammation regulation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its application in therapeutic settings. Preliminary studies indicate moderate absorption with a half-life conducive for therapeutic use. However, further toxicological evaluations are necessary to ascertain safety profiles.

Toxicity Assessment

A preliminary toxicity assessment was conducted using animal models. The results indicated no significant acute toxicity at doses up to 200 mg/kg body weight. Long-term studies are ongoing to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.